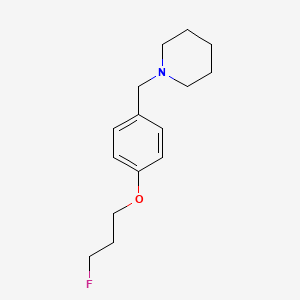
3-Fluoropropyl 4-(piperidinomethyl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethers are a type of organic compound characterized by an oxygen atom connected to two alkyl or aryl groups . They are often used as solvents in organic reactions due to their stability and low reactivity .
Synthesis Analysis
Ethers can be synthesized through several methods. One common method is the Williamson Ether Synthesis, which involves an S N 2 reaction of an alkoxide nucleophile with an alkyl halide .Physical And Chemical Properties Analysis
The physical and chemical properties of ethers can vary widely depending on their specific structure. In general, ethers have relatively low boiling points compared to alcohols of similar molecular weight .Scientific Research Applications
Hypervalent Iodine-Mediated Aromatic Fluorination
The para-selective aromatic fluorination of benzene rings in 3-phenylpropyl ethers through hypervalent iodine chemistry represents a significant application in the synthesis of fluorinated organic compounds. This process enables the regioselective introduction of fluorine atoms into aromatic systems, yielding 3-(4-fluorophenyl)propyl ethers with good efficiency. Such methodologies are crucial for the development of novel fluorinated materials with enhanced properties, including increased thermal stability and altered electronic characteristics (Saito, Miyamoto, & Ochiai, 2011).
Advancements in Polymer Science
Research into fluorinated poly(arylene ether)s containing the phthalimidine moiety has demonstrated significant advancements in polymer science. These materials exhibit exceptional thermal stability, solubility in organic solvents, and mechanical properties, making them suitable for high-performance applications. The inclusion of fluorine not only enhances the material's resistance to thermal degradation but also improves its overall mechanical integrity, highlighting the critical role of fluorinated ethers in the development of next-generation polymers (Mohanty, Sen, Ghosh, Maji, & Banerjee, 2010).
Intramolecular Charge-Transfer Fluorescence
The study of intramolecular charge-transfer fluorescence in fluorinated piperidine derivatives has opened new avenues in the development of fluorescent probes and materials. These compounds, upon dissolution in certain matrices, exhibit significant changes in fluorescence properties, which can be utilized in sensing applications, highlighting the impact of fluorinated ethers on the design of novel luminescent materials (Jenneskens, Verhey, Ramesdonk, Witteveen, & Verhoeven, 1991).
Development of Fluorinated Polyimides
Fluorinated polyimides represent another critical area of application, where the integration of fluorinated ethers leads to materials with exceptional thermal stability, solubility, and electrical properties. These characteristics are pivotal for their use in electronic and optoelectronic devices, showcasing the importance of fluorinated ethers in the advancement of polymeric materials for technological applications (Hamciuc, Hamciuc, & Brumǎ, 2005).
Safety and Hazards
properties
IUPAC Name |
1-[[4-(3-fluoropropoxy)phenyl]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO/c16-9-4-12-18-15-7-5-14(6-8-15)13-17-10-2-1-3-11-17/h5-8H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSSOFYIZNMDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropropyl 4-(piperidinomethyl)phenyl ether | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

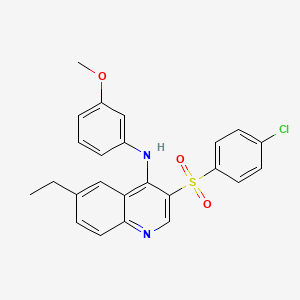
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2698143.png)
![3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2698144.png)
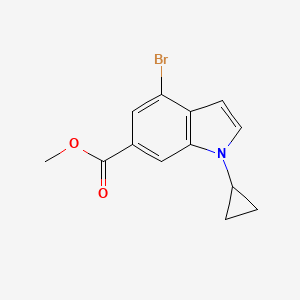

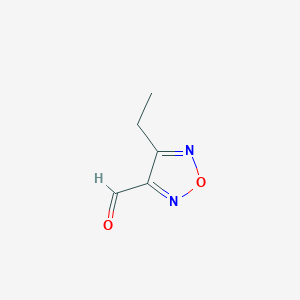
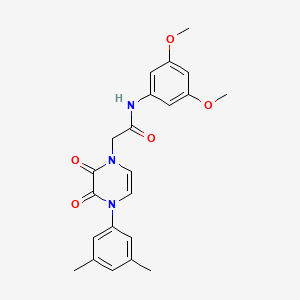
![4-hydroxy-7-(4-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2698154.png)
![N-cycloheptyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2698156.png)
![5-(2-Methoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2698157.png)
![(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2698158.png)
![2-{[4-(4-Fluorophenyl)phthalazin-1-yl]sulfanyl}acetic acid](/img/structure/B2698159.png)

![1-(4-fluorophenyl)-5-oxo-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2698161.png)